molecular formula C7H11NO3 B062138 5-Isoxazolemethanol, 3-ethoxy-4-methyl- CAS No. 166180-69-4

5-Isoxazolemethanol, 3-ethoxy-4-methyl-

Cat. No. B062138
M. Wt: 157.17 g/mol
InChI Key: RMUHZMMTVNTBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to decrease the production of inflammatory cytokines in cells. In agriculture, it inhibits plant growth by interfering with the biosynthesis of gibberellins, a plant hormone that promotes growth.

Biochemical And Physiological Effects

5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been shown to decrease the expression of genes involved in inflammation. In agriculture, it has been shown to inhibit the elongation of plant stems and decrease the size of leaves.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Isoxazolemethanol, 3-ethoxy-4-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and can be used in a variety of applications. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. In medicine, it could be further studied for its potential use as an antifungal or anti-inflammatory agent. In agriculture, it could be studied as a potential herbicide or as a way to control plant growth in certain crops. In material science, it could be used as a building block for the synthesis of new polymers with unique properties. Overall, the potential applications of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- make it an interesting compound for further study.

Synthesis Methods

The synthesis method of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-3-oxobutanoate. This intermediate is then reacted with acetic anhydride to form 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. The yield of this synthesis method is around 55%.

Scientific Research Applications

5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been used as a building block for the synthesis of various polymers.

properties

IUPAC Name

(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUHZMMTVNTBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441656
Record name 5-Isoxazolemethanol, 3-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoxazolemethanol, 3-ethoxy-4-methyl-

CAS RN

166180-69-4
Record name 5-Isoxazolemethanol, 3-ethoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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